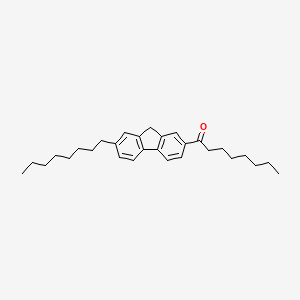

1-(7-Octyl-9H-fluoren-2-YL)octan-1-one

Description

1-(7-Octyl-9H-fluoren-2-YL)octan-1-one is a fluorene-based organic compound featuring an octyl chain at the 7-position of the fluorene core and an octan-1-one substituent at the 2-position. Its molecular formula is C₂₉H₃₈O, with a molecular weight of 402.61 g/mol. The octyl groups enhance solubility in non-polar solvents, while the ketone moiety introduces polarity, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

61314-11-2 |

|---|---|

Molecular Formula |

C29H40O |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

1-(7-octyl-9H-fluoren-2-yl)octan-1-one |

InChI |

InChI=1S/C29H40O/c1-3-5-7-9-11-12-14-23-16-18-27-25(20-23)22-26-21-24(17-19-28(26)27)29(30)15-13-10-8-6-4-2/h16-21H,3-15,22H2,1-2H3 |

InChI Key |

DOWVUXIMRBTXIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Octyl-9H-fluoren-2-YL)octan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with fluorene, which undergoes alkylation to introduce the octyl group at the 7th position.

Alkylation: The alkylation reaction is carried out using octyl bromide in the presence of a strong base such as potassium tert-butoxide.

Oxidation: The resulting 7-octylfluorene is then oxidized to introduce the ketone group at the 1st position. This can be achieved using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of 1-(7-Octyl-9H-fluoren-2-YL)octan-1-one may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(7-Octyl-9H-fluoren-2-YL)octan-1-one can undergo various chemical reactions, including:

- **Reduction

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Comparison with Similar Compounds

Structural Analogues from Evidence

The following compounds share structural similarities with 1-(7-Octyl-9H-fluoren-2-YL)octan-1-one, differing primarily in alkyl chain lengths, substituent positions, or core aromatic systems:

Table 1: Key Properties of Comparable Fluorene Derivatives

*Note: Values marked with * are estimated based on structural analogs.

Key Differences and Implications

Alkyl Chain Length and Lipophilicity: The target compound’s octyl groups result in a higher XLogP3 (~8.5) compared to 1-[7-(1-oxobutyl)-9H-fluoren-2-yl]-1-decanone (XLogP3 = 7.1), indicating greater lipophilicity . This enhances solubility in organic solvents, critical for applications like organic thin-film transistors. The shorter butyl chain in the decanone analog reduces molecular weight (390.56 vs. 402.61) and may improve crystallinity due to fewer rotatable bonds (12 vs. ~14).

Functional Groups: Both the target compound and its decanone analog feature ketone groups, but the latter includes an additional oxobutyl substituent, increasing oxygen content (C₂₇H₃₄O₂ vs. C₂₉H₃₈O) and polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.